molecular formula C9H9IO B2842776 3-(2-Iodophenyl)oxetane CAS No. 1820641-89-1

3-(2-Iodophenyl)oxetane

Cat. No.: B2842776
CAS No.: 1820641-89-1
M. Wt: 260.074
InChI Key: JQOUDRSLCHNFTA-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)oxetane (CAS 1820641-89-1) is a high-purity oxetane-based building block designed for advanced research and development applications. This compound features an iodine substituent on its phenyl ring, making it a versatile intermediate for further synthetic elaboration via cross-coupling reactions and other transformations. Oxetanes are four-membered cyclic ethers recognized in medicinal chemistry for their unique ability to serve as polar, metabolically stable isosteres for carbonyl and gem-dimethyl groups . Incorporating an oxetane ring into molecular structures can significantly improve key physicochemical properties, such as enhancing aqueous solubility, reducing lipophilicity, and increasing metabolic stability, which are critical factors in optimizing drug candidates . These motifs are increasingly found in compounds targeting a range of diseases, including cancer, viral infections, and autoimmune disorders . The 3-aryloxetane scaffold is present in various bioactive molecules and is a subject of ongoing research in synthetic chemistry . This product is intended for use as a synthetic intermediate in drug discovery, materials science, and chemical biology. Keep in a dark place, sealed in a dry environment at 2-8°C. For Research Use Only. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-iodophenyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOUDRSLCHNFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Iodophenyl Oxetane and Analogues

Strategies for Oxetane (B1205548) Ring Construction Relevant to 3-(2-Iodophenyl)oxetane Precursors

The formation of the strained four-membered oxetane ring requires specific synthetic approaches. Several key strategies are applicable to the synthesis of precursors for this compound.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and versatile method for forming the oxetane ring. acs.orgbeilstein-journals.org This typically involves a Williamson ether synthesis-type reaction, where an alcohol nucleophile displaces a leaving group on a carbon atom in a 1,3-relationship. acs.org The success of this approach is often substrate-dependent, as side reactions like fragmentation can occur. acs.org

This strategy has been successfully applied on a large scale for the synthesis of oxetane intermediates crucial for pharmaceutical compounds. beilstein-journals.org

Photochemical Cycloaddition Reactions (Paterno-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgnih.gov This reaction is named after its discoverers, Emanuele Paternò and George Büchi. wikipedia.org The reaction is initiated by the photoexcitation of the carbonyl compound, which then reacts with the ground-state alkene. wikipedia.orgnih.gov

The reaction can proceed through either a singlet or triplet excited state of the carbonyl, which can influence the stereochemical outcome. nih.gov The regioselectivity and diastereoselectivity of the Paternò-Büchi reaction are often substrate-dependent. nih.govmdpi.com For example, the reaction of aryl aldehydes with silyl (B83357) enol ethers can produce 3-silyloxyoxetanes with high diastereoselectivity. acs.org Similarly, reactions with N-acyl enamines can yield protected 3-aminooxetanes. organic-chemistry.org The choice of solvent can also play a crucial role in the regioselectivity of the reaction. mdpi.com

While a classic method, the Paternò-Büchi reaction can be limited by the requirement for UV irradiation, which may not be compatible with all functional groups. nih.gov However, recent developments have explored the use of visible light photosensitizers to carry out the reaction under milder conditions. beilstein-journals.org

Carbonyl CompoundAlkeneProductSelectivityReference
Benzaldehyde2-Methyl-2-buteneMixture of isomers- wikipedia.org
Aryl aldehydesSilyl enol ethers3-SilyloxyoxetanesHigh diastereoselectivity acs.org
Aryl aldehydesN-Acyl enaminesProtected 3-aminooxetanesHigh diastereoselectivity organic-chemistry.org

Methylene (B1212753) Insertion Reactions via Sulfur Ylides

The reaction of sulfur ylides, such as dimethyloxosulfonium methylide, with epoxides provides a viable route to oxetanes through ring expansion. beilstein-journals.org This method is an extension of the Corey-Chaykovsky reaction, where the sulfur ylide reacts with a carbonyl to form an epoxide. beilstein-journals.org By using an excess of the sulfur ylide, the initially formed epoxide can undergo a subsequent reaction to yield the corresponding oxetane. beilstein-journals.org

This strategy has been employed in the synthesis of various oxetane derivatives. uni-muenchen.demdpi.com The reaction conditions are typically mild, making it suitable for a range of substrates. beilstein-journals.org

Synthesis from 1,3-Diols and Related Precursors

The conversion of 1,3-diols to oxetanes is a fundamental and widely used strategy. acs.orgrsc.org This transformation is typically achieved through a two-step process involving the activation of one hydroxyl group as a leaving group (e.g., tosylate or halide) followed by intramolecular cyclization promoted by a base. acs.orgrsc.org

The stereochemistry of the resulting oxetane is directly related to the stereochemistry of the starting 1,3-diol. For example, the cyclization of an anti-1,3-diol will lead to a trans-2,4-disubstituted oxetane, while a syn-1,3-diol will yield the corresponding cis-oxetane. mdpi.comrsc.org This stereospecificity allows for the synthesis of well-defined oxetane structures. rsc.orgrsc.orgst-andrews.ac.uk

Recent advancements have focused on the chemoenzymatic synthesis of enantiomerically enriched 1,3-diols, which can then be converted to optically active oxetanes. rsc.orgrsc.orgst-andrews.ac.uk This approach combines the high selectivity of biocatalytic reductions to produce the diols with subsequent chemical steps for cyclization. rsc.orgrsc.orgst-andrews.ac.uk

1,3-Diol StereochemistryOxetane StereochemistryReference
antitrans mdpi.comrsc.org
syncis mdpi.comrsc.org

Catalytic Alcohol C–H Functionalization for Oxetane Formation

A more recent and innovative approach to oxetane synthesis involves the direct C–H functionalization of alcohols. acs.orgnih.govacs.org This methodology offers a more atom-economical and streamlined route to oxetanes by avoiding the pre-functionalization of the alcohol substrate. acs.orgnih.gov

This strategy typically employs a catalytic system that facilitates the activation of a C–H bond at the γ-position of the alcohol, followed by intramolecular C–O bond formation to close the oxetane ring. acs.orgacs.org The reaction is often promoted by a photocatalyst or a transition metal catalyst and can be applied to a wide range of alcohol substrates, including complex molecules in late-stage functionalization. acs.orgnih.gov This method has been shown to be general, occur under mild conditions, and can significantly shorten synthetic routes to bioactive molecules. acs.orgnih.gov

Methodologies for Installing the 2-Iodophenyl Moiety

The introduction of the 2-iodophenyl group can be achieved either before or after the formation of the oxetane ring.

One common strategy is to start with a commercially available or readily synthesized 2-iodo-substituted aromatic compound, such as 2-iodobenzaldehyde (B48337) or a 2-iodophenyl boronic acid derivative. This precursor can then be elaborated using the oxetane-forming methodologies described above. For example, 2-iodobenzaldehyde could be a substrate in a Paternò-Büchi reaction.

Alternatively, the iodine atom can be introduced onto a pre-formed phenyl-substituted oxetane. Electrophilic iodination of activated aromatic rings is a well-established transformation. mdpi.com Various iodinating reagents can be employed, such as molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide. mdpi.comorganic-chemistry.org The regioselectivity of the iodination is directed by the existing substituents on the aromatic ring. For phenols and anilines, ortho-iodination is often favored. organic-chemistry.orgresearchgate.net For other substituted benzenes, the position of iodination can be controlled by factors such as steric hindrance and the electronic nature of the substituents. organic-chemistry.org In some cases, directed ortho-metalation followed by quenching with an iodine source can provide a highly regioselective method for introducing the iodine atom.

The choice of iodination method would depend on the specific substrate and the desired regioselectivity. For the synthesis of this compound, direct iodination of 3-phenyloxetane (B185876) would likely lead to a mixture of ortho, meta, and para isomers, with the ortho isomer potentially being a minor product due to steric hindrance from the oxetane ring. Therefore, a more controlled approach, such as starting with a 2-iodinated precursor, is often preferred for achieving the desired substitution pattern.

Precursor Synthesis Involving Substituted Phenyl Systems (e.g., Iodoresorcinol Derivatives)

This strategy involves forming the strained four-membered oxetane ring from an acyclic precursor that already contains the desired substituted phenyl moiety. The most common method is the intramolecular Williamson etherification of a 1,3-halohydrin or the cyclization of a 1,3-diol via activation of one of the hydroxyl groups. acs.org

For a compound like this compound, the synthesis would commence with a precursor such as 2-iodobenzaldehyde. This starting material can be converted into the required 1-(2-iodophenyl)propane-1,3-diol through standard organic transformations, such as condensation with a malonate ester followed by reduction. The resulting diol can then be selectively functionalized (e.g., tosylation or conversion to a halide) at the primary alcohol position, followed by base-mediated intramolecular cyclization to yield the this compound. acs.org The kinetics of forming the four-membered ring can be slow, often necessitating strong bases like potassium tert-butoxide or sodium hydride and good leaving groups to achieve acceptable yields. acs.orgbeilstein-journals.org

While the outline mentions iodoresorcinol derivatives, specific examples leading to 3-aryloxetanes were not prominent in the surveyed literature. However, the principle remains the same: using a pre-functionalized phenol, such as an iodinated resorcinol, as the starting point for a sequence of reactions to build and subsequently cyclize a three-carbon chain to form the oxetane ring.

Direct Halogenation Strategies for Phenyl-Substituted Oxetanes

The direct iodination of a pre-formed 3-phenyloxetane at the ortho-position of the phenyl ring represents another potential synthetic route. However, this approach faces significant challenges. Iodine is the least reactive halogen in electrophilic aromatic substitutions, typically requiring harsh conditions or highly activated aromatic substrates like phenols or anilines. commonorganicchemistry.comscielo.br The oxetane ring itself can be sensitive to the strong acids or Lewis acids often employed in such halogenations, leading to potential ring-opening or polymerization. acs.org

No specific examples of the direct iodination of 3-phenyloxetane were found in the reviewed literature. Alternative methods for achieving this transformation could involve ortho-lithiation of 3-phenyloxetane followed by quenching with an iodine source (e.g., I₂). commonorganicchemistry.com More modern approaches involve palladium-catalyzed directed C-H activation. For instance, methods have been developed for the ortho-iodination of benzoic acids and acetanilides using palladium catalysts with an iodine source like N-iodosuccinimide (NIS) or potassium iodide. nih.govbeilstein-journals.orgresearchgate.net These reactions proceed via a chelating directing group that positions the catalyst for regioselective C-H bond activation. While these advanced methods have not been explicitly reported for 3-phenyloxetane, they represent the current state-of-the-art for regioselective iodination and could potentially be adapted for this substrate.

Advanced Synthetic Protocols for 3,3-Disubstituted Oxetanes (General Considerations)

3,3-Disubstituted oxetanes are of immense interest in medicinal chemistry, where the 3,3-disubstituted oxetane motif can serve as a valuable isostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility. acs.org Their synthesis has been a focus of considerable research, leading to the development of several advanced protocols. These methods often start from readily available precursors and allow for the introduction of diverse functional groups at the C3 position. Key strategies include the functionalization of oxetan-3-one and various radical-based approaches. beilstein-journals.org

Ketone Functionalization Reactions of Oxetan-3-one (e.g., Strecker, Henry, Horner–Wadsworth–Emmons)

Oxetan-3-one is a pivotal and versatile building block for accessing a wide array of 3-substituted and 3,3-disubstituted oxetanes. acs.org Its ketone functionality is amenable to a variety of classical and modern organic reactions, allowing for the introduction of carbon and heteroatom substituents.

Key transformations starting from oxetan-3-one include:

Strecker Synthesis : This reaction provides access to 3-amino-3-cyanooxetanes, which are precursors to valuable oxetane-containing α-amino acids. The reaction typically involves treating oxetan-3-one with a cyanide source (e.g., TMSCN) and an amine. acs.org

Henry (Nitroaldol) Reaction : The reaction of oxetan-3-one with nitroalkanes like nitromethane, catalyzed by a base, yields 3-hydroxy-3-(nitromethyl)oxetane derivatives. These products can be further transformed, for example, by reducing the nitro group to an amine.

Horner–Wadsworth–Emmons (HWE) Reaction : This olefination reaction, using phosphonate (B1237965) reagents, efficiently converts oxetan-3-one into 3-(alkylidene)oxetanes, such as α,β-unsaturated esters. mdpi.com These products are excellent Michael acceptors, allowing for further functionalization.

The table below summarizes these key functionalization reactions of oxetan-3-one.

Reaction NameReagentsProduct TypeReference(s)
Strecker Synthesis Amine, TMSCN3-Amino-3-cyanooxetane acs.org
Henry Reaction Nitroalkane, Base3-Hydroxy-3-(nitroalkyl)oxetane
Horner–Wadsworth–Emmons Phosphonate Ester, Base3-Alkylideneoxetane mdpi.com
Grignard / Organolithium Addition RMgX or RLi3-Alkyl/Aryl-3-hydroxyoxetane acs.org

Radical Functionalization Approaches (e.g., Visible Light Photoredox Catalysis)

Visible light photoredox catalysis has emerged as a powerful tool for the mild generation of radical species, enabling novel bond formations that are otherwise difficult to achieve. This technology has been successfully applied to the functionalization of oxetane systems.

A notable application is the decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes. researchgate.net In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer, leading to the decarboxylation of the carboxylic acid to form a tertiary benzylic radical at the C3 position of the oxetane. This radical can then be trapped by a radical acceptor, such as an activated alkene, to form a new C-C bond, yielding medicinally relevant 3-aryl-3-alkyl substituted oxetanes. researchgate.netbeilstein-journals.org This method is advantageous due to its mild conditions and tolerance of various functional groups.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional organic chemistry to produce complex molecules, particularly chiral compounds. In the context of oxetanes, enzymes are primarily used for the enantioselective synthesis of chiral alcohol precursors.

A common chemoenzymatic strategy involves the asymmetric reduction of a prochiral ketone, such as a β-haloketone or a 1,3-diketone, using a whole-cell biocatalyst (e.g., baker's yeast or specific bacterial strains). This enzymatic step produces an enantioenriched halohydrin or diol. The resulting chiral alcohol is then subjected to a chemical step, typically a base-induced intramolecular cyclization, to form the chiral oxetane ring with high stereospecificity. This approach provides access to optically active substituted oxetanes that are valuable as chiral building blocks in drug discovery.

Process Optimization and Scale-Up Considerations in the Synthesis of Oxetane Systems

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and sustainability. For oxetane synthesis, a primary challenge is managing the inherent ring strain of the four-membered heterocycle, which can lead to instability and side reactions like ring-opening, particularly under harsh conditions (e.g., strong acids). acs.org

Key considerations for process optimization and scale-up include:

Starting Material Selection : Utilizing commercially available and inexpensive starting materials like oxetan-3-one is a common strategy for large-scale campaigns.

Reaction Conditions : Optimization aims to use milder reagents and conditions where possible. For Williamson etherification cyclizations, this involves fine-tuning the base, solvent, and temperature to maximize the rate of the desired 4-exo-tet cyclization while minimizing competing elimination or decomposition pathways. acs.orgbeilstein-journals.org

Catalyst Loading : In catalyzed reactions, such as the Suzuki couplings used to form 3-aryloxetanes, minimizing the loading of expensive and potentially toxic transition metals (e.g., palladium or nickel) is crucial. nih.gov

Purification : Developing scalable purification methods that avoid chromatography, such as crystallization or distillation, is highly desirable for industrial processes.

Flow Chemistry : Continuous flow reactors can offer significant advantages for certain oxetane syntheses, such as the Paternò-Büchi reaction. Flow processes can improve safety by minimizing the volume of reactive intermediates at any given time, enhance heat and mass transfer, and increase productivity compared to batch processes. acs.org

Comprehensive studies on the stability of the oxetane core under a wide range of reaction conditions have demonstrated that the ring is more robust than often assumed, tolerating many standard transformations, which facilitates its incorporation into complex, multi-step syntheses on a larger scale.

Reactivity and Chemical Transformations of 3 2 Iodophenyl Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Core

The significant ring strain of the oxetane core, comparable to that of epoxides, renders it susceptible to ring-opening reactions. beilstein-journals.orgresearchgate.net This inherent reactivity allows for the formation of diverse molecular frameworks through the cleavage of its C-O bonds. researchgate.net

Nucleophilic Ring-Opening Pathways

The strained C-O bonds of oxetanes are labile and can be cleaved by a variety of nucleophiles, transforming the oxetane into a building block with latent 1,3-difunctionality. acs.org While oxetanes are generally unreactive under basic conditions, strong nucleophiles can facilitate ring-opening. wikipedia.orgmagtech.com.cn These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn

The reactivity of oxetanes with nucleophiles can be enhanced through various catalytic systems. For instance, lanthanide triflates, such as Yb(OTf)(_3), Nd(OTf)(_3), and Gd(OTf)(_3), have been shown to be effective promoters for the ring-opening of oxetanes with amines at room temperature, yielding products in high yields and with high regioselectivity. utexas.edu Additionally, a dual catalytic system involving cobalt and nickel has been developed for the cross-electrophile coupling of oxetanes with aryl halides. nih.govresearchgate.net In this system, a cobalt catalyst facilitates the generation of a nucleophilic radical from the oxetane, which then couples with the aryl halide activated by a nickel co-catalyst. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes

NucleophileCatalyst/ConditionsProduct TypeReference
AminesLn(OTf)₃ (e.g., Yb, Nd, Gd)Amino alcohols utexas.edu
Aryl HalidesCo/Ni dual catalysis3-Aryl-1-propanols nih.govresearchgate.net
Grignard ReagentsElevated temperaturesAlcohols wikipedia.org
Complex Hydrides-Alcohols wikipedia.org

Acid-Catalyzed Ring-Opening Mechanisms

Oxetanes are highly susceptible to ring-opening under acidic conditions, even with mild acids. wikipedia.orgchemrxiv.org The reaction is initiated by the protonation of the oxetane oxygen, which forms a good leaving group and activates the ring for nucleophilic attack. libretexts.org The subsequent ring-opening can proceed through a mechanism that is a hybrid of S(_N)1 and S(_N)2 pathways. libretexts.org

In the presence of a nucleophile, the protonated oxetane undergoes cleavage. With unsymmetrical oxetanes, the regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern of the oxetane. Weak nucleophiles tend to attack the more substituted carbon, a characteristic of an S(_N)1-like mechanism where a partial positive charge builds up on the more stable carbocation. magtech.com.cnlibretexts.org

Brønsted acids like triflimide (Tf(_2)NH) can catalyze the reaction of 3-aryloxetan-3-ols with diols to form 1,4-dioxanes. nih.gov The acid activates the oxetanol to form an oxetane carbocation, which then reacts with the diol, followed by an intramolecular ring-opening of the oxetane. nih.gov Similarly, Lewis acids like In(OTf)(_3) can catalyze the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines. semanticscholar.orgnih.gov

Table 2: Acid-Catalyzed Ring-Opening Reactions

Acid CatalystReactant(s)ProductReference
Aqueous AcidAsymmetric Epoxidetrans-1,2-diol libretexts.org
Triflimide (Tf₂NH)3-Aryloxetan-3-ol, 1,2-diol1,4-Dioxane nih.gov
In(OTf)₃3-Amido oxetane2-Oxazoline semanticscholar.orgnih.gov

Reactivity Modulated by Ring Strain Release

The high reactivity of oxetanes is largely driven by the release of ring strain upon ring-opening. The estimated ring strain of the parent oxetane is approximately 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This substantial strain energy provides a thermodynamic driving force for reactions that lead to the cleavage of the four-membered ring. beilstein-journals.orgresearchgate.netacs.org

The release of this strain facilitates reactions that might otherwise be kinetically or thermodynamically unfavorable. acs.org For example, the strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions. acs.org The increased p-character of the endocyclic bonds and the exposed nature of the oxygen lone pairs also contribute to the oxetane's reactivity as a Lewis base and hydrogen-bond acceptor. acs.org This inherent strain makes the oxetane ring susceptible to cleavage even by mild nucleophiles or under acidic conditions that would not affect less strained ethers. acs.orgwikipedia.org The stability of the resulting radical in radical functionalizations of benzylic oxetanes is also influenced by this ring strain. nih.gov

Formation of Alternative Heterocyclic Systems (e.g., Oxazolines)

The ring-opening of functionalized oxetanes can be strategically employed to construct other heterocyclic systems. A notable example is the synthesis of 2-oxazolines from 3-amido oxetanes. This transformation can be efficiently catalyzed by a Lewis acid, such as indium(III) triflate (In(OTf)₃). semanticscholar.orgnih.gov

The reaction proceeds via an intramolecular cyclization, where the amide oxygen acts as an internal nucleophile, attacking one of the oxetane carbons. This process is facilitated by the Lewis acid, which coordinates to the oxetane oxygen, activating it for the ring-opening. The subsequent intramolecular attack by the amide oxygen leads to the formation of the five-membered oxazoline (B21484) ring. This method is mild and tolerates a wide range of functional groups, including ethers, nitro groups, nitriles, aryl halides, amines, esters, alkenes, and alkynes. semanticscholar.org This strategy provides a valuable alternative to traditional oxazoline syntheses, which often require harsh conditions or stoichiometric and corrosive reagents. semanticscholar.orgresearchgate.netrsc.org

Reactions Involving the 2-Iodophenyl Moiety

The 2-iodophenyl group of 3-(2-Iodophenyl)oxetane is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira as illustrative examples for aryl iodides)

Aryl iodides are highly reactive partners in a range of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. academie-sciences.frlibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgmdpi.com For a substrate like this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 3-(biphenyl-2-yl)oxetane derivative. These reactions are typically carried out in the presence of a palladium catalyst and a base. libretexts.orgcdnsciencepub.com The reaction is valued for its mild conditions and high functional group tolerance. libretexts.orgcdnsciencepub.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. academie-sciences.frresearchgate.net Reacting this compound with an alkene under Heck conditions would introduce a vinyl group at the 2-position of the phenyl ring. The mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. academie-sciences.fr Intramolecular Heck reactions of related 2-iodophenyl derivatives are also powerful methods for constructing fused ring systems. acs.orgacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The Sonogashira coupling of this compound with a terminal alkyne would result in the formation of a 3-(2-(alkynyl)phenyl)oxetane. The reaction is known for its mild conditions and can often be performed at room temperature. wikipedia.orgscirp.org The choice of solvent can be critical, with non-polar solvents sometimes favoring the desired cross-coupling product over homocoupling. lucp.net

Table 3: Illustrative Cross-Coupling Reactions for Aryl Iodides

ReactionCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraArylboronic acidPd catalyst, BaseBiaryl libretexts.org
HeckAlkenePd catalyst, BaseSubstituted alkene academie-sciences.fr
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAryl-alkyne wikipedia.org

Halogen-Metal Exchange Reactions and Subsequent Quenching

The carbon-iodine bond in this compound is susceptible to halogen-metal exchange, a powerful transformation for creating a nucleophilic carbon center on the aromatic ring. This reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The exchange is generally rapid and efficient due to the high reactivity of aryl iodides compared to the corresponding bromides or chlorides. harvard.edu

The process involves the treatment of this compound with the organolithium reagent, which results in the formation of a highly reactive aryllithium intermediate, 2-(oxetan-3-yl)phenyllithium. This intermediate can then be "quenched" by adding various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the ortho position of the oxetane substituent. While the generation of a related species, 3-oxetanyllithium, from 3-iodooxetane (B1340047) has been shown to be challenging due to ring instability, the aryllithium intermediate derived from this compound offers a more stable platform for subsequent reactions. nih.gov

The versatility of this method is demonstrated by the range of electrophiles that can be employed, as detailed in the table below.

Table 1: Examples of Halogen-Metal Exchange and Electrophilic Quenching

Electrophile Reagent(s) Product
Benzaldehyde 1. t-BuLi2. PhCHO (2-(Oxetan-3-yl)phenyl)(phenyl)methanol
Dimethylformamide (DMF) 1. n-BuLi2. DMF 2-(Oxetan-3-yl)benzaldehyde
Carbon Dioxide (CO₂) 1. n-BuLi2. CO₂ 2-(Oxetan-3-yl)benzoic acid

Other Organoiodine-Mediated Transformations

Beyond halogen-metal exchange, the iodine atom in this compound can directly participate in other significant transformations. The iodoarene moiety can be converted into a hypervalent iodine reagent, which can then act as an oxidant or facilitate various functional group transfers. researchgate.netresearchgate.net For instance, oxidation of the iodine center could produce an iodosyl (B1239551) or iodonium (B1229267) species, capable of mediating reactions such as the α-oxytosylation of ketones or acting as a precursor in catalytic cycles. researchgate.net

Furthermore, the carbon-iodine bond is an ideal handle for numerous palladium-catalyzed cross-coupling reactions. These reactions, which are central to modern synthetic chemistry, allow for the direct formation of new bonds without proceeding through an organometallic intermediate like the aryllithium species. Examples include the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are discussed in more detail in subsequent sections due to their role in functional group interconversions. researchgate.netsigmaaldrich.com

Functional Group Interconversions on the Oxetane-Iodophenyl System

Oxidation and Reduction Chemistry

The concepts of oxidation and reduction in organic chemistry involve changing the number of bonds to hydrogen or heteroatoms like oxygen. libretexts.orggeniebook.com A reduction typically increases the number of carbon-hydrogen bonds, while an oxidation increases the number of carbon-heteroatom bonds. libretexts.org

For this compound, these transformations can be considered for both the aryl iodide and the oxetane ring.

Reduction: The most common reduction reaction for an aryl iodide is hydrodeiodination, where the iodine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or transfer hydrogenation. This transformation would yield 3-phenyloxetane (B185876) , effectively removing the reactive handle for cross-coupling. A reducing agent itself is oxidized in the process as it donates electrons. savemyexams.com

Oxidation: The oxidation of the this compound system is more complex. The oxetane ring is generally stable and resistant to oxidation without undergoing ring-opening, a consequence of its inherent ring strain. beilstein-journals.org The phenyl ring is also relatively inert to oxidation. While the iodine atom can be oxidized to a hypervalent state (I(III) or I(V)), as mentioned previously, this is typically a means to create a reactive reagent rather than a simple functional group interconversion of the final product. researchgate.net An oxidizing agent is a substance that causes another species to lose electrons and is itself reduced. savemyexams.com

Alkylation and Acylation Reactions

Alkylation and acylation of the aromatic ring of this compound can be accomplished via Friedel-Crafts reactions. nih.govmasterorganicchemistry.com These are classic electrophilic aromatic substitution reactions where an alkyl or acyl group is introduced onto the benzene (B151609) ring, typically using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the iodine atom and the oxetane group.

Iodine: A deactivating, ortho-, para-directing group.

Oxetane (as an alkyl-type substituent): An activating, ortho-, para-directing group.

The combined effect of these two ortho-, para-directors would steer incoming electrophiles to the positions ortho and para to the oxetane group (positions 3, 5, and the iodine-bearing position 2) and ortho and para to the iodine atom (positions 3 and 5). The primary sites for substitution would be positions 3 and 5 on the phenyl ring. Steric hindrance from the adjacent oxetane and iodo groups might influence the ratio of the resulting isomers.

Table 2: Potential Products of Friedel-Crafts Reactions

Reaction Electrophile (E⁺) Potential Product(s)
Alkylation R⁺ (from R-Cl/AlCl₃) 3-(2-Iodo-5-alkylphenyl)oxetane and 3-(2-Iodo-3-alkylphenyl)oxetane

Carbon-Carbon Bond-Forming Reactions (e.g., C-C/C=C/C≡C bond formation)

The C(sp²)-I bond in this compound is an excellent substrate for a wide variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. sigmaaldrich.comwiley.com These methods offer high efficiency and functional group tolerance.

Suzuki Coupling: Reacts the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C single bond.

Sonogashira Coupling: Couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, forming a C-C triple bond.

Heck Coupling: Forms a C-C double bond by reacting the aryl iodide with an alkene in the presence of a palladium catalyst and a base.

These reactions transform the iodophenyl moiety into a more complex, functionalized aryl group while preserving the valuable oxetane ring.

Table 3: Carbon-Carbon Bond-Forming Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Reagents Product Structure
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃ 3-(2-Arylphenyl)oxetane
Sonogashira Coupling Terminal alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Et₃N 3-(2-(Alkynyl)phenyl)oxetane

Nucleophilic Substitutions

Direct nucleophilic aromatic substitution (SₙAr) of the iodine atom in this compound is generally difficult as the ring is not activated by strong electron-withdrawing groups. However, transition metal-catalyzed coupling reactions provide a powerful alternative for forming bonds with various nucleophiles. researchgate.net

The Buchwald-Hartwig amination, for example, is a palladium-catalyzed reaction that couples aryl halides with amines to form arylamines. Similar catalytic systems exist for coupling with alcohols (to form ethers) and thiols (to form thioethers). These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of key pharmacophoric groups.

Table 4: Catalyzed Nucleophilic Substitution Reactions

Reaction Type Nucleophile Catalyst/Reagents Product
Buchwald-Hartwig Amination Primary/Secondary Amine (R₂NH) Pd₂(dba)₃, BINAP, NaOtBu 2-(Oxetan-3-yl)-N,N-dialkylaniline
C-O Coupling Alcohol (ROH) Pd catalyst, ligand, base 3-(2-Alkoxyphenyl)oxetane

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the specific reaction conditions and the nature of the reacting species. Two primary sites of reactivity exist: the C-I bond on the aromatic ring and the strained oxetane ring.

Palladium-Catalyzed Cross-Coupling Reactions:

The iodophenyl group is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The regioselectivity of these reactions is inherently controlled by the position of the iodine atom on the phenyl ring, directing the coupling to the C2 position. In cases where the oxetane ring might contain chiral centers, the stereochemistry of these centers is typically retained during these transformations as the reaction occurs at the remote aryl iodide.

Ligand choice can play a crucial role in controlling regioselectivity in palladium-catalyzed reactions involving substrates with multiple reactive sites. nih.gov While this compound has a single, well-defined reactive site for cross-coupling, the principles of ligand-controlled regioselectivity are fundamental in palladium catalysis. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

Coupling ReactionReactantsCatalyst/LigandProduct TypeRegioselectivityRef.
Suzuki CouplingAryl Iodide, Arylboronic acidPd(OAc)₂, PPh₃BiarylC-C bond at the position of iodine beilstein-journals.org
Sonogashira CouplingAryl Iodide, Terminal alkynePd(PPh₃)₂Cl₂, CuIAryl-alkyneC-C bond at the position of iodine rsc.org
Heck CouplingAryl Iodide, AlkenePd(OAc)₂, P(o-tol)₃Substituted AlkeneC-C bond at the position of iodine nih.gov

This table presents general examples of palladium-catalyzed reactions on aryl iodides to illustrate the expected regioselectivity.

Radical Reactions:

The generation of a radical at the benzylic C3 position of the oxetane ring can lead to various transformations. The stability of the resulting tertiary benzylic radical influences the course of the reaction. mdpi.comcambridgescholars.com Radical reactions can be initiated through various methods, including photoredox catalysis. mdpi.comcambridgescholars.com

In radical-mediated C-C bond-forming reactions, the regioselectivity is governed by the addition of the carbon-centered radical to an acceptor, such as an alkene or alkyne. libretexts.org For instance, a radical generated at the 3-position of the oxetane ring would add to a Michael acceptor, forming a new C-C bond at this position.

Table 2: Regioselectivity in Radical Reactions of 3-Aryl Oxetanes

Reaction TypeRadical PrecursorRadical AcceptorProductRegioselectivityRef.
Giese-type addition3-Aryl-3-carboxyloxetaneElectron-deficient alkene3-Alkyl-3-aryloxetaneAddition at the C3 position of the oxetane researchgate.net
DehalogenationAlkyl HalideBu₃SnHAlkaneReplacement of halogen with hydrogen libretexts.org

This table provides examples of radical reactions to illustrate the expected regioselectivity for a radical generated at the 3-position of an oxetane.

Ring-Opening Reactions:

The oxetane ring is susceptible to ring-opening reactions under acidic or Lewis acidic conditions. The regioselectivity of the ring-opening is influenced by the electronic nature of the aryl substituent and the steric environment around the oxetane ring. beilstein-journals.orgacs.org In the case of this compound, the presence of the aryl group at the C3 position can stabilize a potential carbocation intermediate at this position, favoring nucleophilic attack at the more substituted C3 carbon. However, steric hindrance can also direct the nucleophile to the less hindered C2 or C4 methylene (B1212753) carbons.

For 2-aryl oxetanes, ring-opening with nucleophiles often proceeds with high regioselectivity, attacking the benzylic carbon. nih.gov When enantiomerically enriched 2-aryl oxetanes are used, the reaction can proceed with either retention or inversion of configuration, depending on the mechanism and the nucleophile. mdpi.com While this compound has the aryl group at the 3-position, similar principles of electronic stabilization and stereoelectronic effects would apply.

The use of chiral catalysts can induce enantioselectivity in ring-opening reactions of meso-oxetanes, leading to the formation of chiral products. beilstein-journals.org

Table 3: Regioselectivity in Ring-Opening of Substituted Oxetanes

Oxetane SubstrateReagent/CatalystNucleophileProductRegioselectivityRef.
2,2-Disubstituted oxetanesAl(C₆F₅)₃- (Isomerization)Homoallylic alcoholCleavage of the C2-O bond acs.org
2-Aryl oxetanesAryl boratesPhenolsβ-Aryloxy alcoholAttack at the benzylic C2 position mdpi.com
3-Aryloxetan-3-olsTf₂NH1,2-Diols1,4-DioxaneInitial reaction at C3 followed by intramolecular ring opening nih.gov

This table illustrates the regioselectivity observed in the ring-opening of various substituted oxetanes, providing insight into the potential reactivity of this compound.

Photochemical Reactions:

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes. The regioselectivity of this reaction is influenced by the stability of the intermediate 1,4-biradical that is formed upon excitation. mdpi.comkuleuven.be The stereoselectivity is determined by the geometry of the alkene and the mode of approach of the reactants. mdpi.com The stereochemistry of the resulting oxetane, if chiral, will then influence the stereochemical outcome of subsequent reactions.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Oxetane (B1205548) Chemistry

The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring a unique functional group, combining stability with a predisposition for ring-opening reactions. beilstein-journals.org This reactivity is central to its use as a synthetic intermediate. acs.orgresearcher.life

The synthesis of the oxetane core is a significant challenge due to unfavorable cyclization kinetics compared to three, five, or six-membered rings. acs.org Nevertheless, several reliable synthetic strategies have been developed.

Intramolecular Cyclization (Williamson Etherification): The most common approach involves the intramolecular cyclization of a 1,3-diol derivative. acs.orgbeilstein-journals.org This C-O bond-forming reaction typically requires a good leaving group and basic conditions to facilitate the nucleophilic attack of an alkoxide. acs.org

[2+2] Cycloaddition (Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of a carbonyl compound and an alkene, proceeding through a triplet excited state and short-lived 1,4-diradical intermediates to form the oxetane ring. beilstein-journals.orgacs.orgresearchgate.netmdpi.com The regioselectivity of the reaction is a key consideration. researchgate.netmdpi.com

Ring Expansions and Contractions: Oxetanes can be formed through the ring expansion of smaller rings, such as epoxides, which provides a thermodynamic driving force due to the reduction in ring strain. beilstein-journals.orgbeilstein-journals.org Conversely, ring contraction methods are also known, though less common. beilstein-journals.org

Biosynthesis: In nature, the formation of the oxetane ring is exemplified by the biosynthesis of Taxol. nih.govnih.gov Proposed mechanisms involve enzyme-mediated rearrangements, such as an acid-catalyzed epoxy ester/oxetane ester rearrangement, which highlights complex, stereocontrolled pathways for constructing this motif. nih.gov One proposed mechanism involves a cytochrome P450 enzyme that catalyzes successive epoxidation events to form the ring. nih.gov

Table 1: Key Synthetic Strategies for Oxetane Ring Formation

Synthesis Method General Mechanism Key Intermediates/States Reference(s)
Williamson Etherification Intramolecular SN2 displacement of a leaving group on a 1,3-halohydrin or equivalent. Alkoxide, transition state with partial bond formation/breaking. acs.org, beilstein-journals.org
Paternò-Büchi Reaction [2+2] photocycloaddition between a carbonyl and an alkene. Triplet excited state, 1,4-diradical. acs.org, beilstein-journals.org, researchgate.net
Epoxide Ring Expansion Intramolecular opening of a 3-membered epoxide ring to form a 4-membered oxetane. Cationic or radical intermediates depending on conditions. beilstein-journals.org, beilstein-journals.org
Taxol Biosynthesis Enzyme-mediated epoxyester/oxetane ester rearrangement. Protonated epoxide, reactive 1,3-dioxolan-2-ylium cation. nih.gov, nih.gov

The strain within the oxetane ring facilitates its opening by various reagents, revealing a latent 1,3-difunctionality that is highly valuable in synthesis. acs.org

Acid-Catalyzed Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring for nucleophilic attack. This process often proceeds via an SN1-like mechanism, particularly with substrates that can stabilize a carbocation at the 3-position, such as 3-aryloxetanes. beilstein-journals.org

Nucleophilic Opening: A wide range of nucleophiles can open the oxetane ring, typically under basic or neutral conditions. The reaction generally follows an SN2 pathway, with the nucleophile attacking one of the α-carbons. The stability of the oxetane is influenced by its substitution pattern; for instance, 3,3-disubstituted oxetanes are more stable as the substituents sterically hinder the approach of the nucleophile. nih.govrsc.org

Reductive Opening: Frustrated Lewis pairs have been shown to catalyze the reductive opening of oxetanes. acs.org This process can involve unexpected rearrangements, such as aryl migration, proceeding through silyl (B83357) oxonium intermediates. acs.org Zirconocene-mediated reductive openings have also been reported, which proceed via a homolytic C-O bond cleavage at the less-substituted carbon. beilstein-journals.org

Photochemical Cleavage: In the excited state, oxetanes can undergo cycloreversion (a retro-Paternò-Büchi reaction) back to a carbonyl compound and an alkene. acs.org This process can occur via either C-C or C-O bond scission, often involving triplet diradical intermediates. acs.org

The outcome of oxetane reactions is dictated by the relative energies of various transition states and the stability of reactive intermediates.

Diradical Intermediates: In the Paternò-Büchi reaction, the regiochemical and stereochemical outcomes are controlled by the stability and conformational preferences of the intermediate 1,4-diradicals formed after the initial bond formation between the excited carbonyl and the alkene. acs.orgresearchgate.netmdpi.com

Oxonium Ions and Carbocations: Acid-catalyzed ring-opening reactions proceed through oxonium ion intermediates. acs.orgrsc.org The subsequent cleavage can be SN1-like, involving a carbocationic transition state, or SN2-like, depending on the substrate and reaction conditions. In the biosynthesis of Taxol, a proposed reactive 1,3-dioxolan-2-ylium cation is a key intermediate. nih.gov

Metal-Bound Species: In transition-metal-catalyzed reactions, such as the Ru-catalyzed [4+1] insertion for ring expansion, the reaction proceeds through a metal-bound oxonium ylide, which cleaves to form a carbocation that is rapidly trapped intramolecularly. beilstein-journals.org

Mechanistic Insights into Oxetane Ring-Opening Processes

Computational Chemistry Applications to 3-(2-Iodophenyl)oxetane Systems

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying chemical processes, providing insights that are often difficult to obtain experimentally. schrodinger.comtaylorandfrancis.com These tools allow for the detailed investigation of reaction pathways, transition state structures, and the factors controlling reactivity and selectivity in oxetane chemistry. cnrs.fr

DFT calculations are widely used to model the reactivity of oxetanes. rsc.org Studies have elucidated the origins of enantioselectivity in chiral phosphoric acid-catalyzed oxetane desymmetrization reactions, revealing that distortion of the catalyst structure due to steric crowding in one of the enantiomeric transition states is the primary source of stereochemical control. nih.gov The principle of hard and soft acid-base (HSAB) has been applied within the DFT framework to predict the regioselectivity in the photocycloaddition reactions that form oxetanes. kuleuven.be In the ring-opening polymerization of oxetanes, DFT has been used to model the reaction pathway, showing that the process involves the continuous attack of the oxygen atom of an oxetane monomer on the carbon atom of the growing cationic chain. rsc.org

Table 2: Application of DFT in Understanding Oxetane Reactivity

Area of Study Computational Finding Significance Reference(s)
Catalyst-controlled Desymmetrization Enantioselectivity arises from steric distortion in the less favored transition state. Provides a model for designing more selective catalysts. nih.gov, researchgate.net
Ring-Opening Polymerization Calculation of activation energies shows a low barrier for polymerization of acidified oxetane. Explains the facility of cationic ring-opening polymerization. rsc.org
Photochemical Cycloaddition Fukui functions and local softness parameters predict regioselectivity. Rationalizes product formation in Paternò-Büchi reactions. kuleuven.be
Reaction Mechanism Elucidation Verification of intermediates (e.g., oxonium ions) and transition states. Confirms proposed mechanistic pathways and energetics. researchgate.net, rsc.org

The reactivity of the oxetane ring is intrinsically linked to its high ring strain and specific conformational properties.

Ring Strain: The oxetane ring possesses a significant amount of strain energy (approximately 25.5 kcal/mol), which is comparable to that of an oxirane (27.3 kcal/mol) and much greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This stored energy provides a thermodynamic driving force for ring-opening reactions. acs.orgresearcher.life Computational studies show that benzylic radicals incorporated into a strained ring, such as an oxetane, are less stable, which can render subsequent reactions like Giese additions irreversible and lead to higher product yields. researcher.life

Conformational Effects: The unsubstituted oxetane ring is not planar but exists in a puckered conformation. acs.org The introduction of substituents, such as the 2-iodophenyl group at the 3-position, influences this puckering and can create specific conformational preferences. acs.org These conformational effects can impact the molecule's reactivity by affecting the accessibility of the reaction centers and the stability of transition states. nih.govresearchgate.net DFT studies can be used to analyze these conformational preferences and their energetic consequences. rsc.org

Table 3: Comparison of Ring Strain in Cyclic Ethers

Cyclic Ether Ring Size Ring Strain (kcal/mol) Reference(s)
Oxirane 3 27.3 beilstein-journals.org
Oxetane 4 25.5 beilstein-journals.org
Tetrahydrofuran 5 5.6 beilstein-journals.org

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Kinetic and Thermodynamic Studies

Following a comprehensive search of scientific literature and chemical databases, no specific kinetic or thermodynamic studies, including kinetic isotope effect (KIE) studies, have been published for the compound This compound .

Detailed research findings and data tables concerning the reaction rates, thermodynamic parameters (such as enthalpy and entropy of reaction), and kinetic isotope effects for this specific molecule are not available in the public domain. While research exists on the general reactivity of the oxetane ring and on related aryl-substituted oxetanes, the strict focus of this article on This compound precludes the inclusion of data from analogous compounds.

Therefore, this section cannot be populated with the requested detailed findings and data tables due to the absence of specific experimental or computational data for This compound .

Advanced Applications in Organic Synthesis

3-(2-Iodophenyl)oxetane as a Precursor for Complex Molecular Architectures

The bifunctional nature of this compound, featuring a nucleophilic oxetane (B1205548) oxygen and an electrophilic C-I bond, allows for its strategic incorporation into intricate molecular designs. This dual reactivity is harnessed in the synthesis of diverse heterocyclic systems and as a key component in the assembly of biologically relevant target molecules.

The 2-iodophenyl group serves as an ideal anchor for intramolecular cyclization reactions, enabling the synthesis of fused and spirocyclic heterocyclic systems. A prominent strategy involves the palladium-catalyzed intramolecular coupling of the aryl iodide onto a tethered reaction partner. For instance, following a primary cross-coupling reaction to introduce an alkene-containing side chain, an intramolecular Heck reaction can facilitate the formation of oxetane-fused carbocycles.

A particularly powerful application is the synthesis of dihydrobenzofuran derivatives. While not starting directly from this compound, related systems like 3-aryloxetan-3-ols undergo tandem Friedel-Crafts alkylation and intramolecular ring-opening when treated with phenols under Lewis or Brønsted acid catalysis. nih.govd-nb.info An ortho-selective reaction leads to the formation of 3-aryl-3-hydroxymethyl-dihydrobenzofurans. nih.govd-nb.info This principle highlights a potential pathway where the 2-iodophenyl moiety of this compound could first be transformed (e.g., via metal-halogen exchange followed by reaction with an aldehyde) to generate a secondary alcohol, which could then undergo an intramolecular cyclization onto the oxetane ring, effectively forming a dihydrobenzofuran fused system.

Another significant class of complex molecules accessible from oxetane precursors are spiro-oxetanes. beilstein-journals.orgdoi.orgmdpi.com These structures, where the oxetane ring is joined to another ring system by a single common atom, are of increasing interest in medicinal chemistry. nih.gov Methodologies such as the Paternò–Büchi reaction between cyclic ketones and alkenes provide access to functionalized spirocyclic oxetanes. rsc.org For this compound, a synthetic sequence could involve an initial cross-coupling to introduce a suitable functional group, followed by a subsequent cyclization to forge the spirocyclic junction.

In target-oriented synthesis, building blocks that introduce unique structural and physicochemical properties are highly prized. The oxetane motif is recognized for its ability to act as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, often improving properties like aqueous solubility and metabolic stability. nih.gov The this compound building block allows for the strategic installation of this valuable motif into complex molecules, such as natural products or pharmaceutical agents.

The aryl iodide functionality is a cornerstone of this utility, serving as a versatile handle for transition metal-catalyzed cross-coupling reactions. This enables the connection of the oxetane-containing fragment to other parts of the target molecule at various stages of a synthetic campaign. For example, the synthesis of the nicotinic receptor agonist Altinicline (SIB-1508Y) utilized a Sonogashira coupling, demonstrating the power of this approach in constructing complex, biologically active compounds. wikipedia.org Similarly, this compound can be envisioned as a key fragment in the synthesis of various targets where the oxetane moiety is desired for its pharmacological benefits. The C-I bond allows for coupling via Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, providing chemists with a flexible toolkit for its incorporation.

Synthesis of Polysubstituted Heterocyclic Compounds Incorporating the Oxetane/Iodophenyl Motif

Catalytic Methodologies for Derivatization of this compound

The development of catalytic methods to functionalize this compound is crucial for expanding its synthetic utility. These methodologies leverage the reactivity of the aryl iodide bond and the oxetane ring itself, enabling the creation of a diverse array of derivatives under mild and efficient conditions.

The carbon-iodine bond in this compound is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium. This reactivity is the basis for a wide range of powerful cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. It is known for its mild conditions and high functional group tolerance, making it ideal for the late-stage functionalization of complex molecules. pku.edu.cntcichemicals.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is invaluable for introducing linear alkyne fragments.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C(sp²)-N bond by coupling the aryl iodide with an amine. nrochemistry.comresearchgate.net It is a premier method for constructing arylamine moieties, which are prevalent in pharmaceuticals and functional materials. tcichemicals.comprinceton.edu

These reactions transform the readily available this compound into a vast array of more complex structures, as illustrated in the following table.

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃3-(Biphenyl-2-yl)oxetane derivative nih.gov
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N3-(2-(Phenylethynyl)phenyl)oxetane organic-chemistry.org
Buchwald-HartwigMorpholinePd₂(dba)₃, XPhos, NaOtBu3-(2-Morpholinophenyl)oxetane tcichemicals.com
Heck ReactionStyrenePd(OAc)₂, P(o-tol)₃, Et₃N3-(2-Styrylphenyl)oxetane acs.org

Table 1: Examples of Transition Metal-Catalyzed Derivatizations of this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. beilstein-journals.org Aryl iodides are excellent precursors for aryl radicals via single-electron reduction by an excited-state photocatalyst. rsc.orgnih.gov The resulting aryl radical from this compound can participate in a variety of transformations.

One key application is intramolecular C-H functionalization. The generated aryl radical can abstract a hydrogen atom from a nearby C-H bond, leading to a new C-C bond and the formation of a new ring system, a strategy used in the synthesis of indolinic cores. researchgate.net

Furthermore, recent studies have demonstrated the functionalization of oxetanes at the 3-position via radical pathways. For example, 3-aryl-3-carboxylic acid oxetanes can be decarboxylated under photoredox conditions to generate a tertiary benzylic radical, which then undergoes conjugate addition to activated alkenes. chemrxiv.orgchemrxiv.orgresearchgate.net This highlights that the oxetane scaffold is stable to radical generation at the C3 position and can be used to construct quaternary centers. This radical can be trapped by various radical acceptors, enabling the formation of new C-C bonds.

Reaction Type Radical Precursor Catalyst System Key Intermediate Product Feature Reference
Aryl Radical FormationThis compoundfac-Ir(ppy)₃, Base2-(Oxetan-3-yl)phenyl radicalC-H Functionalization researchgate.netrsc.org
Decarboxylative Alkylation3-Aryl-3-carboxy-oxetane[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆Tertiary benzylic oxetane radical3-Aryl-3-alkyl substitution chemrxiv.org

Table 2: Photoredox-Catalyzed Radical Reactions Involving the Oxetane Motif.

While transition metal and photoredox catalysis primarily target the C-I bond, organocatalysis offers complementary strategies, often activating the oxetane ring itself or substrates that will react with it.

A significant breakthrough in this area is the use of chiral hydrogen-bond-donor (HBD) catalysts, such as squaramides, to control the enantioselective ring-opening of 3-substituted oxetanes. nih.govnih.gov In a reaction with a nucleophile like trimethylsilyl (B98337) bromide (TMSBr), the HBD catalyst activates the oxetane towards nucleophilic attack while simultaneously controlling the stereochemical outcome, providing access to valuable chiral 1,3-bromohydrin building blocks with high enantioselectivity. nih.govnih.gov While not demonstrated on this compound specifically, the generality of this method suggests its applicability.

Additionally, organocatalysis can facilitate the coupling of oxetanes with other molecules. For example, binary organocatalytic systems have been developed for the coupling of oxetane with carbon dioxide to selectively form either six-membered cyclic carbonates or polycarbonates. umons.ac.be Such strategies could potentially be adapted to create novel functionalized derivatives from this compound. The principles of enamine and iminium ion catalysis could also be applied to derivatives of this compound to achieve α- or β-functionalization of appended carbonyl groups. beilstein-journals.org

Catalysis Type Catalyst Example Transformation Key Feature Reference
Hydrogen-Bond-DonorChiral SquaramideEnantioselective oxetane ring-openingAccess to chiral 1,3-halohydrins nih.govnih.gov
Dual OrganocatalysisI₂ / Tetrabutylammonium AcetateOxetane + CO₂ CouplingSelective formation of cyclic carbonate or polymer umons.ac.be

Table 3: Organo- and H-Bond-Donor Catalysis on Oxetane Systems.

Organocatalysis and Hydrogen-Bond-Donor Catalysis

Development of Novel Oxetane-Containing Building Blocks for Synthetic Applications

The chemoselective functionalization of this compound is a powerful strategy for the development of novel, high-value building blocks for broader synthetic applications, particularly in medicinal chemistry and materials science. mdpi.comchemrxiv.org The products of the cross-coupling reactions described previously are not merely final targets but serve as versatile intermediates for further diversification. The introduction of the oxetane moiety, a known bioisostere for gem-dimethyl and carbonyl groups, can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity in drug candidates. acs.orgchemrxiv.org

By reacting this compound with various coupling partners, a library of structurally diverse oxetane-containing scaffolds can be generated. These new building blocks retain a point of functionality for subsequent chemical reactions or provide a core structure with desirable properties.

Biaryl Oxetane Building Blocks: Synthesized via Suzuki-Miyaura coupling, these compounds, such as 3-(biphenyl-2-yl)oxetane derivatives, are important substructures in many biologically active molecules and liquid crystals. The oxetane ring introduces a three-dimensional, polar element into the typically planar biaryl system. rose-hulman.eduacs.org

Arylethynyl Oxetane Building Blocks: The Sonogashira reaction provides access to building blocks containing a rigid, linear alkyne linker conjugated to the oxetane-bearing phenyl ring. scirp.orglucp.net These structures are of interest in materials science for the construction of molecular wires and in medicinal chemistry for scaffolds that can span protein binding sites.

N-Aryl Oxetane Building Blocks: Buchwald-Hartwig amination yields derivatives where an amino group is directly attached to the oxetane-phenyl scaffold. organic-chemistry.orguit.no These are particularly valuable in drug discovery, as the arylamine motif is a common feature in many pharmaceuticals. The oxetane can also influence the basicity of the proximal amine. acs.org

Styrenyl Oxetane Building Blocks: The Heck reaction can be used to synthesize building blocks where the oxetane-phenyl group is attached to a vinyl group. wikipedia.orgmdpi.comorganic-chemistry.org These styrenyl derivatives can undergo further polymerization or other alkene-based transformations.

The strategic synthesis of these novel building blocks from a common precursor demonstrates efficient and divergent access to complex molecules bearing the desirable oxetane fragment. mdpi.commdpi.com

Building Block ClassPrecursor ReactionGeneral StructurePotential Application Area
Biaryl OxetanesSuzuki-Miyaura CouplingAryl-(C₆H₄)-OxetaneMedicinal Chemistry, Liquid Crystals
Arylethynyl OxetanesSonogashira CouplingR-C≡C-(C₆H₄)-OxetaneMaterials Science, Medicinal Chemistry
N-(Oxetane-phenyl)aminesBuchwald-Hartwig AminationR¹R²N-(C₆H₄)-OxetanePharmaceuticals, Drug Discovery
Styrenyl OxetanesHeck ReactionR-CH=CH-(C₆H₄)-OxetanePolymer Chemistry, Organic Synthesis

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(2-Iodophenyl)oxetane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the iodophenyl group and the aliphatic protons of the oxetane (B1205548) ring.

Aromatic Region (approx. 7.0-7.9 ppm): The four protons on the 2-iodophenyl ring would appear in this region as a complex multiplet pattern, characteristic of an ortho-disubstituted benzene (B151609) ring.

Oxetane Region: The protons on the four-membered oxetane ring are diastereotopic and would show more complex splitting. The methine proton at the C3 position (CH-Ar) would likely appear as a multiplet. The four methylene (B1212753) protons at the C2 and C4 positions would be expected to appear as two sets of signals, often as doublets or triplets, due to coupling with each other and the C3 proton. Based on data from similar 3-substituted oxetanes, these methylene protons typically resonate between 4.5 and 5.0 ppm. researchgate.netethz.ch

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Aromatic Carbons (approx. 128-143 ppm): The six carbons of the phenyl ring would show distinct signals. The carbon atom bonded to the iodine (C-I) would be found at a characteristically high field (low ppm value, approx. 95-100 ppm) due to the heavy atom effect of iodine.

Oxetane Carbons: The carbons of the oxetane ring would be observed in the aliphatic region. The C3 carbon, attached to the aromatic ring, would appear around 35-45 ppm. The C2 and C4 carbons, being equivalent and bonded to oxygen, would resonate further downfield, typically in the range of 75-85 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the aromatic ring and the oxetane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively assigning the ¹H and ¹³C resonances.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄)7.0 - 7.9Multiplet (m)
Oxetane CH₂ (C2, C4)4.5 - 5.0Multiplet (m)
Oxetane CH (C3)3.8 - 4.5Multiplet (m)

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Aromatic C-I95 - 100
Aromatic C-H & C-C128 - 143
Oxetane C2, C475 - 85
Oxetane C335 - 45

Mass Spectrometry (MS and High-Resolution MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉IO), the analysis would confirm the mass and provide insights into its structural components through fragmentation patterns.

Low-Resolution Mass Spectrometry (LRMS): Using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), LRMS would show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). This would correspond to the nominal mass of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₉H₉IO is 259.9752 g/mol . An HRMS measurement confirming this value would provide strong evidence for the compound's identity. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum compared to compounds with chlorine or bromine.

Fragmentation Analysis: Under EI conditions, the molecular ion can fragment in predictable ways. Key fragmentation pathways for this compound would likely involve:

Loss of the oxetane moiety or parts of it (e.g., C₂H₄O).

Fission of the C-I bond, leading to a prominent peak for the iodophenyl cation or a phenyl-oxetane cation.

Cleavage of the oxetane ring itself.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₉H₉IO
Calculated Exact Mass259.9752
Expected [M+H]⁺ (HRMS)260.9825

X-ray Crystallography for Solid-State Molecular Structure Determination

The analysis would be expected to confirm:

Oxetane Ring Puckering: While the parent oxetane molecule is nearly planar, substitution at the 3-position typically induces a more puckered conformation. beilstein-journals.org

Bond Lengths and Angles: The C-C and C-O bond lengths within the oxetane ring would be determined, along with the strained internal bond angles (typically around 90°). beilstein-journals.org The C-I bond length and the geometry of the benzene ring would also be precisely measured.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or C-H···O hydrogen bonds, that stabilize the crystal lattice.

Table 4: Typical Bond Parameters for a Substituted Oxetane Ring

ParameterTypical ValueReference
C-O Bond Length~1.45 Å beilstein-journals.org
C-C Bond Length~1.54 Å beilstein-journals.org
C-O-C Bond Angle~92° beilstein-journals.org
C-C-C Bond Angle~88° beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretch: A group of peaks typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks corresponding to the oxetane ring's C-H bonds, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region.

Oxetane C-O-C Stretch: A strong, characteristic band for the cyclic ether C-O-C asymmetric stretch, which is typically observed in the 960-990 cm⁻¹ range for substituted oxetanes. ethz.ch

C-I Stretch: The carbon-iodine bond stretch appears at low frequencies, typically in the 500-600 cm⁻¹ range.

Table 5: Expected Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
Oxetane C-O-C Stretch960 - 990Strong
C-I Stretch500 - 600Medium

Future Research Directions and Emerging Challenges in the Chemistry of 3 2 Iodophenyl Oxetane

The unique structural combination of a strained oxetane (B1205548) ring and a reactive aryl iodide moiety in 3-(2-Iodophenyl)oxetane presents a fertile ground for future chemical exploration. This scaffold is a promising building block, but its full potential is yet to be realized. The following sections outline key areas for future research and the associated challenges that need to be addressed to unlock the synthetic utility of this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-iodophenyl)oxetane, and what key reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or ring-closing reactions . For iodinated oxetanes, a typical approach involves reacting a pre-functionalized oxetane precursor (e.g., 3-hydroxyoxetane) with 2-iodobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, Williamson ether synthesis may be employed, where an oxetane alcohol reacts with an alkyl halide containing the 2-iodophenyl group. Key factors affecting yield include:

  • Temperature control (60–80°C optimal for minimizing side reactions).
  • Choice of base (bulky bases like DBU reduce elimination byproducts).
  • Solvent polarity (aprotic solvents like THF favor SN2 mechanisms) .

Q. How can this compound be characterized to confirm its structural integrity?

  • X-ray crystallography : Resolves bond lengths (e.g., C–I bond ~2.09 Å) and ring strain angles (e.g., oxetane C–O–C angles ~90°) .
  • Multinuclear NMR :
    • ¹H NMR : Protons on the oxetane ring appear as distinct multiplets (δ 4.5–5.5 ppm).
    • ¹³C NMR : The iodophenyl carbons show deshielding (δ 90–100 ppm for C–I) .
  • Elemental analysis : Validates molecular formula (e.g., C₉H₉IO) .

Advanced Research Questions

Q. How does the electron-withdrawing iodophenyl group influence the reactivity of the oxetane ring in substitution reactions?

The 2-iodophenyl group increases electrophilicity at the oxetane oxygen due to inductive effects, enhancing susceptibility to nucleophilic attack. For example:

  • Nucleophilic substitution : LiAlH₄ reduces the oxetane to a diol, while amines (e.g., NH₃) yield amino-oxetane derivatives. Reaction rates correlate with the leaving group’s ability (e.g., iodide > bromide) .
  • Ring-opening under acidic conditions : The iodophenyl group stabilizes carbocation intermediates, favoring polymerization or rearrangement (e.g., to allylic alcohols) .

Q. What methodologies assess the stability of this compound under varying pH and thermal conditions?

  • Thermogravimetric analysis (TGA) : Measures decomposition onset (typically >200°C for oxetanes).
  • Hydrolytic stability :
    • Acidic (1 M HCl) : Monitor via ¹H NMR for ring-opening products (e.g., diols).
    • Basic (1 M NaOH) : Quantify unreacted oxetane using HPLC; iodophenyl derivatives show slower hydrolysis than nitro-substituted analogs .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for long-term storage .

Q. How can this compound be applied in energetic materials, and what performance metrics are critical?

  • Energetic binders : Incorporate into polymers (e.g., via copolymerization with nitro-oxetanes) to enhance oxygen balance and detonation velocity .
  • Performance evaluation :
    • Small-scale shock reactivity testing (SSRT) : Measures dent volume (mm³/mg) to compare with TNT .
    • Sensitivity testing : BAM standards assess friction (>360 N) and impact (>40 J) thresholds .
    • EXPLO5 calculations : Predict detonation pressure (e.g., >25 GPa for nitro-oxetane derivatives) .

Q. How can researchers resolve contradictions between experimental data and computational predictions for oxetane derivatives?

  • Case study : If SSRT dent volumes for this compound analogs contradict EXPLO5 predictions (e.g., due to impurities or phase changes), conduct:
    • Purity analysis : HPLC-MS to detect isomer contamination (e.g., N1 vs. N2 isomers in tetrazole derivatives) .
    • Density correction : Use helium pycnometry to adjust for liquefaction during pressing .
    • Hirshfeld surface analysis : Correlate crystal packing (e.g., H-bonding networks) with sensitivity discrepancies .

Q. What role does this compound play in medicinal chemistry, particularly as a bioisostere?

  • pKa modulation : The oxetane ring lowers basicity (ΔpKa ~2–3 vs. cyclohexane), improving membrane permeability .
  • Metabolic stability : 3-Substituted oxetanes resist CYP3A4 oxidation better than 2-substituted isomers (e.g., 50% higher microsomal stability) .
  • Case study : Replace ester groups with oxetane ethers to enhance stability under physiological conditions (e.g., 100% recovery in 1 M NaOH vs. 36% for esters) .

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